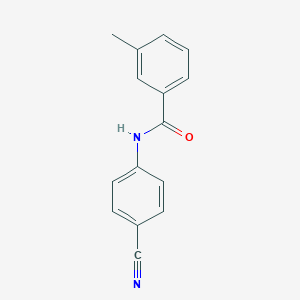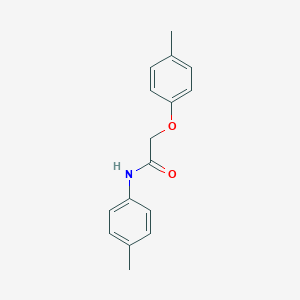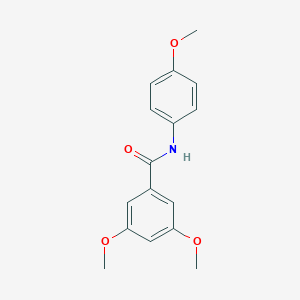![molecular formula C17H13N3O6 B387597 2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387597.png)
2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, methoxy groups, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can produce various substituted isoindole-dione compounds.
Scientific Research Applications
2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl derivatives: These compounds share the nitrophenyl and methoxy groups but differ in their core structures.
Isoindole-dione derivatives: Compounds with similar isoindole-dione cores but different substituents.
Uniqueness
2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H13N3O6 |
|---|---|
Molecular Weight |
355.3g/mol |
IUPAC Name |
2-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13N3O6/c1-25-14-7-10(13(20(23)24)8-15(14)26-2)9-18-19-16(21)11-5-3-4-6-12(11)17(19)22/h3-9H,1-2H3/b18-9+ |
InChI Key |
CNHZVOIXPJPJEY-GIJQJNRQSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B387515.png)




![4-(5-Phenyl-4H-[1,2,4]triazol-3-ylazo)-phenol](/img/structure/B387522.png)
![4-{[(2-methyl-1H-indol-3-yl)methylene]amino}phenol](/img/structure/B387524.png)
![4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B387527.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B387529.png)
![1-(4-Fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387531.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387533.png)
![4-[4-[1-(Indan-1-ylidenehydrazono)ethyl]-5-methyl-[1,2,3]triazol-1-yl]furazan-3-ylamine](/img/structure/B387536.png)
![2-(3-{2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B387537.png)
![2-(3-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B387539.png)
